molecular formula C6H6BrClN2O B3039295 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride CAS No. 1006471-24-4

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B3039295
CAS RN: 1006471-24-4
M. Wt: 237.48 g/mol
InChI Key: AGNCUIDMDNDBBT-UHFFFAOYSA-N
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Description

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H6BrClN2O. It is a pyrazole derivative, which is a class of compounds that contain a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for 3,5-diaryl-4-bromopyrazoles involves the use of gemdibromoalkene as the substrate .


Molecular Structure Analysis

The molecular structure of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride consists of a pyrazole ring, which is a 5-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride include a molecular weight of 237.48 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Bioactive Compounds

Pyrazole derivatives, such as 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, are often used as scaffolds in the synthesis of bioactive chemicals . These compounds have been found to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a related compound, has been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . It’s possible that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride could be used in a similar manner.

Synthesis of 1,4’-Bipyrazoles

Both 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride and 4-bromopyrazole can be used as starting materials in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in organic chemistry and have various applications in the field of material science.

Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

4-Bromopyrazole has been used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . Given the structural similarity, it’s plausible that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride could be used in a similar synthesis process.

Synthesis of Pyrazolo[1,5-a]pyrimidin-2-amines

Pyrazole derivatives have been used in the regioselective synthesis of pyrazolo[1,5-a]pyrimidin-2-amines . This suggests that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride could potentially be used in similar synthetic routes.

Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-ol

Pyrazole derivatives have been used in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol . Given the structural similarity, it’s plausible that 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride could be used in a similar synthesis process.

Safety and Hazards

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

Future Directions

The future directions of research on 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride and other pyrazole derivatives are likely to focus on their synthesis and applications in various fields of science. Given their wide range of applications, there is potential for further exploration of their uses in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)9-10(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCUIDMDNDBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217138
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

CAS RN

1006471-24-4
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006471-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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